molecular formula C9H10ClF3N2 B14860732 3-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine

3-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine

Cat. No.: B14860732
M. Wt: 238.64 g/mol
InChI Key: NNIJTFCKWAOONV-UHFFFAOYSA-N
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Description

3-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine is a compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amines .

Scientific Research Applications

3-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and propan-1-amine groups enhances its versatility in various applications .

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

3-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]propan-1-amine

InChI

InChI=1S/C9H10ClF3N2/c10-8-5-15-6(2-1-3-14)4-7(8)9(11,12)13/h4-5H,1-3,14H2

InChI Key

NNIJTFCKWAOONV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1C(F)(F)F)Cl)CCCN

Origin of Product

United States

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